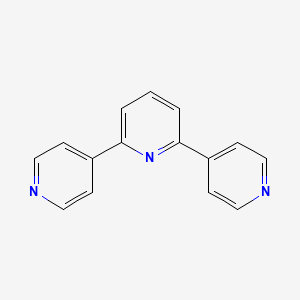

2,6-dipyridin-4-ylpyridine

説明

Structure

3D Structure

特性

CAS番号 |

70650-95-2 |

|---|---|

分子式 |

C15H11N3 |

分子量 |

233.27 g/mol |

IUPAC名 |

2,6-dipyridin-4-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-2-14(12-4-8-16-9-5-12)18-15(3-1)13-6-10-17-11-7-13/h1-11H |

InChIキー |

KUWORGFJPZWJPK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 2,6 Dipyridin 4 Ylpyridine and Functionalized Derivatives

Classical Approaches to the 2,2':6',2''-Terpyridine Core Synthesis

The construction of the fundamental 2,2':6',2''-terpyridine skeleton has traditionally relied on condensation and cyclization reactions that assemble the central pyridine (B92270) ring from acyclic precursors.

Kröhnke-Type Condensation Reactions

The Kröhnke pyridine synthesis and its variations are among the most established and widely used methods for preparing terpyridine derivatives. researchgate.netresearchgate.net This methodology generally involves the reaction of two equivalents of a 2-acetylpyridine (B122185) derivative with an appropriate aldehyde in the presence of a base and an ammonia (B1221849) source. researchgate.net The classical Kröhnke synthesis involves reacting an enone (chalcone), formed from the aldol (B89426) condensation of 2-acetylpyridine with an aromatic aldehyde, with a "2-pyridacylpyridinium" salt in the presence of an ammonia source, such as ammonium (B1175870) acetate. mdpi.com

A common strategy begins with the base-mediated aldol condensation of 2-acetylpyridine with an aldehyde to form an α,β-unsaturated ketone. nih.gov This intermediate then undergoes a Michael addition with a pyridinium (B92312) salt, followed by in-situ ring closure with an ammonia source to yield the terpyridine. nih.gov For the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a related compound, ethyl picolinate (B1231196) and acetone (B3395972) are reacted via a Kröhnke-type reaction, followed by a cyclization step with an ammonium source. journalirjpac.com Optimization of this latter process identified ammonium formate (B1220265) as the optimal nitrogen source, achieving a total yield of 66%. journalirjpac.com

| Reactants | Conditions | Product | Yield | Reference |

| 2-acetylpyridine, aromatic aldehyde, 2-pyridacylpyridinium salt | Ammonium acetate | 4'-aryl-2,2':6',2''-terpyridine | Varies | mdpi.com |

| 2-acetylpyridine, furanyl aldehydes, pyridinium salt | Base, ammonium acetate | Furanyl-substituted terpyridines | Not specified | nih.gov |

| Ethyl picolinate, acetone | Sodium hydride, then ammonium formate | 2,6-di(pyridin-2-yl)pyridin-4(1H)-one | 66% | journalirjpac.com |

Other Condensation and Cyclization Strategies

Beyond the Kröhnke reaction, other condensation strategies are employed. A prevalent method for synthesizing the terpyridine core involves the cyclization of a 1,5-bis(pyridin-2-yl)pentane-1,5-dione or its unsaturated equivalent with ammonia. mdpi.com If the saturated dione (B5365651) is used, the resulting dihydropyridine (B1217469) intermediate requires a subsequent oxidation step to generate the aromatic terpyridine ring. mdpi.com Another approach involves the condensation of 2-acetylpyridine with dimethyl acetal (B89532) in dimethylformamide (DMF), followed by sequential condensations with another molecule of 2-acetylpyridine and ammonium acetate. mdpi.com

Palladium-Catalyzed Cross-Coupling for 4-Pyridyl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl substituents, including the 4-pyridyl group, onto the 4'-position of the terpyridine core. These methods typically start with a pre-formed 4'-halo- or 4'-triflate-substituted terpyridine.

Suzuki-Miyaura Coupling Protocols for Aryl Substitution

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. rsc.orglibretexts.org This method has been successfully applied to the synthesis of 4'-aryl substituted terpyridines. rsc.org The reaction typically involves coupling a 4'-bromoterpyridine or 4'-triflate-terpyridine with an aryl boronic acid or its ester. rsc.org

For instance, the synthesis of 4'-(4-pyridyl)-2,2':6',2''-terpyridine can be achieved by the Suzuki coupling of 4'-bromoterpyridine with a suitable pyridylboronic acid derivative. rsc.org Similarly, other aryl groups can be introduced; for example, 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine (B1216549) is commonly synthesized via Suzuki-Miyaura coupling. smolecule.com The reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent (e.g., THF, DMF, 1,4-dioxane). smolecule.commdpi.com The reactivity in Suzuki coupling can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids often providing better yields. mdpi.com

| Terpyridine Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 4'-Bromoterpyridine | Aryl boronic acid | Pd(0) or Pd(II) / Base | 4'-Aryl-2,2':6',2''-terpyridine | rsc.org |

| 4'-Triflate-terpyridine | Aryl boronic acid | Pd(0) or Pd(II) / Base | 4'-Aryl-2,2':6',2''-terpyridine | rsc.org |

| 4'-Bromo-2,2':6',2''-terpyridine | Bis(neopentyl glycolato)diboron | Palladium catalyst | Boronate ester-substituted terpyridine | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Arylated pyrimidine (B1678525) derivatives | mdpi.com |

Exploration of Alternative Cross-Coupling Methods (e.g., Stille, Negishi)

While the Suzuki coupling is prevalent, other palladium-catalyzed cross-coupling reactions like the Stille and Negishi couplings are also employed for synthesizing terpyridine derivatives. rsc.org

The Stille coupling involves the reaction of an organohalide with an organotin compound. rsc.org It is noted for its high yield and tolerance of various functional groups. rsc.org Symmetrical and unsymmetrical terpyridines can be synthesized by reacting a 2,6-dihalopyridine with a 2-stannylpyridine or a 2,6-distannylpyridine with a 2-bromopyridine. rsc.orguzh.ch

The Negishi coupling utilizes an organozinc reagent and an organohalide. orgsyn.org It is a powerful method known for high yields and mild reaction conditions, with good tolerance for various functional groups. orgsyn.orgorgsyn.org This reaction is a common method for preparing terpyridine derivatives. orgsyn.org

Both Stille and Negishi reactions have been identified as the most frequently used methods for synthesizing terpyridines via cross-coupling of 2,6-dibromopyridines with 2-pyridinyl organometallic reagents. mdpi.com However, these methods can face challenges, including low reactivity and issues with the palladium catalyst binding to the terpyridine product. rsc.org

Advanced and Tailored Synthetic Strategies

More advanced strategies offer alternative routes to functionalized terpyridines. One such method is a Hantzsch-type synthesis for 2,3,5,6-tetrasubstituted pyridines, which utilizes rongalite as a C1 source for constructing the pyridine ring at the C-4 position. mdpi.com This approach demonstrates good functional group tolerance and has been applied to the preparation of terpyridine derivatives. mdpi.com Another strategy involves the palladium-catalyzed coupling of halo(poly)pyridines with (poly)pyridyltin derivatives to create nonsymmetrical and highly functionalized oligo(bipyridines) and terpyridines. researchgate.net

Mitsunobu Reaction for Specific Functional Group Introduction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of other functional groups, including esters and ethers, under mild conditions. nih.gov This reaction is particularly useful in the synthesis of functionalized 2,6-dipyridin-4-ylpyridine derivatives where a hydroxyl group is a precursor to other functionalities. The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). nih.gov

A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a valuable feature in stereoselective synthesis. nih.gov In the context of this compound derivatives, this reaction can be employed to introduce ester functionalities by reacting a hydroxyl-substituted precursor with a carboxylic acid. nih.gov For instance, 4-hydroxy-2,6-dipyridin-2-ylpyridine can be O-functionalized using the Mitsunobu reaction. researchgate.netbeilstein-journals.org The high acidity of the hydroxypyridine makes it an ideal coupling partner in this reaction. beilstein-journals.org

| Reactants | Reagents | Product | Yield | Reference |

| Protected alcohol, Acid | PPh₃, DEAD, Toluene | Esterification product | 89% | nih.gov |

| Diastereomer with alcohol group | DEAD, Triphenyl phosphine | Bicyclic compound with nitrogen | 92% | nih.gov |

| Protected alcohol | - | Ns amide | 69% | nih.gov |

| 4-hydroxy-6-alkyl-2-pyrones, various alcohols | - | 2-pyronyl ethers | Moderate to excellent | researchgate.netbeilstein-journals.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. davidpublisher.comnih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives. davidpublisher.com

In the synthesis of compounds related to this compound, microwave irradiation can be used to drive reactions such as the formation of the pyridine ring or the introduction of substituents. For example, the synthesis of 2,6-diaryl-4-piperidones, which are precursors to some pyridine systems, has been efficiently carried out using microwave irradiation in a one-pot, three-component reaction. researchgate.net Another example is the microwave-assisted synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine, where each step of the multi-step synthesis was accelerated by microwave heating. davidpublisher.com The cycloaddition of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with acetylenes is also significantly accelerated under microwave conditions. nih.gov

| Reaction | Reactants | Microwave Conditions | Yield | Reference |

| Esterification | Pyridine-2,6-dicarboxylic acid, Methanol | 375 W, 30 min | 95% | davidpublisher.com |

| Hydrazide formation | Dimethyl 2,6-pyridinedicarboxylate, Hydrazine hydrate | 225 W, 5 min | - | davidpublisher.com |

| SN2-type reaction | 2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, Iodoethane | 155 °C, 50 min | 48% | mdpi.com |

Multi-Step Organic Synthesis for Complex Ligand Scaffolds

The construction of complex ligands based on the this compound scaffold often necessitates a multi-step synthetic approach. grafiati.com These syntheses can be classified as linear, convergent, or divergent. sathyabama.ac.in A linear synthesis involves a sequential series of reactions, while a convergent approach assembles smaller, pre-functionalized fragments in the later stages. sathyabama.ac.in

An example of a multi-step synthesis is the preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which starts from 2,4-dichloro-6-methylpyrimidine. nih.gov This involves a double cross-coupling reaction followed by an aldol condensation to introduce the arylvinyl group. nih.gov Similarly, the synthesis of bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate is a two-step procedure involving the initial synthesis of a diselenide-containing carboxylic acid, followed by a Steglich esterification with 2,6-di(pyridin-2-yl)pyridin-4-ol. mdpi.com The synthesis of 4'-functionalized 2,2':6',2''-terpyridine ligands also follows a multi-step procedure. researchgate.net

Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing waste and reaction time. Factors such as temperature, solvent, catalyst loading, and reactant stoichiometry are systematically varied to find the optimal conditions. journalirjpac.comrsc.org

| Parameter Optimized | Reactants | Optimal Condition | Result | Reference |

| Molar Ratio & Temperature | Ethyl picolinate, Acetone, Sodium hydride | Ethyl picolinate:Acetone = 2:1.1, Ethyl picolinate:Sodium hydride = 2:3, Temperature = 10°C | Increased yield of intermediate | journalirjpac.com |

| Nitrogen Source | 1,5-bis(2′-bipyridyl)pentane-1,3,5-trione | Ammonium formate | Total yield of 66% | journalirjpac.com |

Advanced Purification and Isolation Techniques for this compound Compounds

The purification of this compound and its derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and catalysts. Common techniques include recrystallization, column chromatography, and extraction. mdpi.comjocpr.com

Column chromatography is a widely used method for purifying these compounds. mdpi.comhilarispublisher.com Different stationary phases, such as silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃), are employed based on the polarity of the target compound and impurities. mdpi.com For instance, in the purification of bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate, a sequential column chromatography approach was used, first with SiO₂ and then with neutral Al₂O₃, to obtain the pure product. mdpi.com Recrystallization from suitable solvents, like ethyl acetate, is also an effective method for purification. mdpi.com

Modern purification techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer higher resolution and efficiency. jocpr.com HPLC is particularly useful for the rapid separation of complex mixtures, while SFC is advantageous for purifying lipophilic and chiral compounds with reduced solvent consumption. jocpr.com

| Compound | Purification Method | Details | Reference |

| Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate | Recrystallization, Column Chromatography | Two recrystallizations from ethyl acetate, followed by column chromatography on SiO₂ and then neutral Al₂O₃. | mdpi.com |

| 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Column Chromatography, Trituration | Column chromatography on silica gel (CHCl₃), followed by trituration with hexane. | mdpi.com |

| 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Column Chromatography, Recrystallization | Column chromatography on silica gel (CHCl₃), followed by recrystallization from EtOH. | mdpi.com |

Coordination Chemistry of 2,6 Dipyridin 4 Ylpyridine As a Tridentate Ligand

Fundamental Principles of Chelation and Ligand Design for 2,6-dipyridin-4-ylpyridine

This compound, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine (4'-PTPY), is a tridentate ligand, meaning it can bind to a central metal ion through three of its nitrogen atoms. smolecule.com This multi-point attachment, known as chelation, results in the formation of stable, five-membered rings with the metal ion, an entropically favorable process. The interconnected pyridine (B92270) rings create a pre-organized structure that is well-suited for coordinating with metal ions in a pincer-like fashion. smolecule.commdpi.com The design of this ligand, with its specific arrangement of nitrogen donor atoms, is crucial for its ability to form well-defined and stable complexes with a variety of metals. smolecule.comsmolecule.com

The electronic properties of the resulting metal complexes can be tuned by modifying the this compound ligand. For instance, introducing different functional groups to the pyridine rings can alter the ligand's electron-donating or -withdrawing capabilities, which in turn influences the properties of the metal complex. smolecule.com

Formation of Metal Complexes with Transition Metals

The versatile nature of this compound allows it to form complexes with a wide array of transition metals.

Complexes with First-Row Transition Metals (e.g., Ni, Co, Fe, Cu, Zn)

This compound and its derivatives readily form complexes with first-row transition metals. For example, nickel and cobalt complexes of this ligand have been synthesized and studied for their electrocatalytic properties, particularly for hydrogen evolution reactions. smolecule.comsmolecule.com Iron complexes have also been a subject of interest, with studies exploring their potential in various applications. mdpi.com Copper complexes have been synthesized, sometimes resulting in mixed-valence compounds under certain conditions. researchgate.net Zinc, a d¹⁰ metal, also forms stable complexes with this ligand. smolecule.com

The formation of these complexes is often straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can exhibit a range of coordination geometries and oxidation states depending on the metal and reaction conditions.

Table 1: Examples of this compound Complexes with First-Row Transition Metals

| Metal | Example Complex | Key Findings |

| Nickel (Ni) | Nickel complexes with this compound | Show electrocatalytic activity for hydrogen evolution. smolecule.comsmolecule.com |

| Cobalt (Co) | Cobalt complexes with this compound | Exhibit electrocatalytic activity for hydrogen evolution. smolecule.comsmolecule.com |

| Iron (Fe) | Iron(II/III) coordination complexes | Investigated for catalytic and anticancer activities. mdpi.com |

| Copper (Cu) | catena-poly(bis(μ2-chlorido)-(μ2-4′-(pyridin-4-yl)-2,2′:6′,2″-terpyridine–N′,N″,N‴:N″″)-chlorido-dicopper(I,II)) | A mixed-valence Cu(I)/Cu(II) coordination polymer. researchgate.net |

| Zinc (Zn) | Zinc complexes with this compound | Forms stable complexes. smolecule.com |

Complexes with Second and Third-Row Transition Metals (e.g., Ru, Os, Pt, Pd, Ir)

The coordination chemistry of this compound extends to the heavier second and third-row transition metals. Ruthenium(II) complexes, in particular, have been extensively studied. researchgate.net These complexes often exhibit interesting photophysical and electrochemical properties. Osmium, platinum, palladium, and iridium also form complexes with this ligand, although they are less commonly reported in the literature compared to ruthenium. The synthesis of these complexes can be more complex than for their first-row counterparts, sometimes requiring harsher reaction conditions.

Coordination Modes and Geometrical Isomerism in this compound Complexes (e.g., Meridional vs. Facial)

In octahedral complexes with the general formula [M(L)₂]ⁿ⁺, where L is a tridentate ligand like this compound, two main geometrical isomers can exist: meridional (mer) and facial (fac). allen.indoubtnut.com

Meridional (mer) isomerism: The three nitrogen donor atoms of the ligand occupy a meridian of the octahedron. This results in a pincer-type coordination. mdpi.com

Facial (fac) isomerism: The three nitrogen donor atoms occupy one triangular face of the octahedron, leading to a tripodal topology. mdpi.com

The flexible six-membered chelate rings formed by some derivatives of this ligand family can allow for both meridional and facial coordination modes. mdpi.com However, for the parent this compound, the rigid nature of the ligand generally favors the meridional coordination mode in homoleptic [M(L)₂]ⁿ⁺ complexes. mdpi.com The specific isomer formed can be influenced by factors such as the metal ion, the presence of substituents on the ligand, and the reaction conditions. For instance, in some cobalt(II) complexes with related, more flexible ligands, the cis-fac isomer is the kinetic product, while the mer isomer is the thermodynamically stable one. mdpi.com

Electronic Structure and Bonding Characteristics of this compound Metal Complexes

The electronic structure and bonding in metal complexes of this compound are governed by the interaction between the metal d-orbitals and the ligand's molecular orbitals. The nitrogen atoms of the pyridine rings act as Lewis bases, donating electron pairs to the metal ion's empty orbitals to form coordinate covalent bonds. evitachem.com

The π-system of the aromatic pyridine rings also plays a crucial role. It can participate in metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based orbital to a ligand-based π* orbital. These MLCT transitions are often responsible for the intense colors and interesting photophysical properties of many of these complexes, particularly those of ruthenium(II). The energy of these transitions can be modulated by introducing electron-donating or electron-withdrawing groups onto the ligand framework.

Spectroscopic Characterization Techniques for Metal-Ligand Interactions (e.g., NMR, UV-Vis, FT-IR, Raman, HRMS)

A variety of spectroscopic techniques are employed to characterize the formation and properties of this compound metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand to the metal center. Upon complexation, the chemical shifts of the ligand's protons and carbons will change significantly. mdpi.com

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is used to study the electronic transitions within the complex. It is particularly useful for observing the characteristic MLCT bands in transition metal complexes. researchgate.netmdpi.com

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy provides information about the vibrational modes of the complex. Changes in the vibrational frequencies of the pyridine rings upon coordination can be observed, confirming the metal-ligand interaction. mdpi.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It can be particularly useful for studying symmetric vibrations and low-frequency metal-ligand modes. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the complex, confirming its composition and stoichiometry.

These techniques, often used in combination, provide a comprehensive picture of the structure, bonding, and electronic properties of this compound metal complexes.

Electrochemical Properties and Redox Chemistry of this compound Complexes

The electrochemical behavior of metal complexes incorporating the this compound ligand framework is a subject of significant research interest. The arrangement of nitrogen atoms within the tridentate structure allows for the formation of stable complexes with a variety of transition metals, whose redox properties are influenced by both the central metal ion and the specific substitutions on the ligand scaffold. evitachem.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry are instrumental in probing the redox processes of these complexes, providing insights into electron transfer mechanisms and the stability of different oxidation states. researchgate.netals-japan.com

The redox chemistry of these complexes is often centered on the metal ion, but the ligand can also participate in electron transfer reactions. smolecule.com The electronic properties of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing groups, play a crucial role in modulating the redox potentials of the metal center. acs.org For instance, derivatives of the parent ligand system are used to form stable complexes with metals like ruthenium, osmium, nickel, and cobalt, which exhibit unique electrochemical signatures. rsc.orgnih.govresearchgate.net

A notable area of application for these complexes is in electrocatalysis, particularly for the hydrogen evolution reaction (HER). rsc.org Research has demonstrated that complexes of first-row transition metals, such as cobalt and nickel, with ligands structurally related to this compound can act as effective molecular catalysts for the reduction of protons to produce hydrogen gas. rsc.org

Detailed Research Findings

A study involving a derivative ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L), explored the synthesis, structure, and electrocatalytic performance of its complexes with Ni(II), Co(II), and Cd(II). rsc.org The three isostructural complexes, formulated as M₂L₂(SO₄)₂(H₂O)₆·H₂O, were characterized using single-crystal X-ray diffraction and their electrochemical properties were investigated. rsc.org

The cyclic voltammograms of the Ni(II) and Co(II) complexes revealed their capability to electrocatalyze the hydrogen evolution reaction from water. rsc.org The Cobalt complex, in particular, demonstrated superior electrocatalytic activity compared to the Nickel complex. rsc.org The cadmium complex, however, did not show significant catalytic activity under the studied conditions. rsc.org This highlights the critical role of the metal center in determining the electrochemical function of the complex. The study also noted that the ligand itself is expected to be stable under electrochemical conditions.

The electrochemical data for the Co(II) and Ni(II) complexes in a 0.5 M H₂SO₄ aqueous solution indicated that the catalytic process for hydrogen evolution begins at an overpotential of approximately 764 mV for the Co(II) complex and 814 mV for the Ni(II) complex.

Table 1: Electrochemical Data for M₂L₂(SO₄)₂(H₂O)₆·H₂O Complexes

| Complex | Metal Ion (M) | Electrocatalytic Activity (HER) | Onset Overpotential (mV) |

|---|---|---|---|

| 1 | Ni(II) | Yes | ~814 |

| 2 | Co(II) | Yes (Higher than Ni(II) complex) | ~764 |

| 3 | Cd(II) | Not significant | N/A |

Data sourced from studies on complexes with the ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile. rsc.org

In related systems, the redox properties of ruthenium(II) complexes with 2,6-di(quinolin-8-yl)pyridine ligands, which are structurally analogous, have been studied. researchgate.net These complexes show stable and reversible redox switching, making them suitable for applications in electro-optical materials. researchgate.net Similarly, Osmium(II) complexes with heteroditopic ligands incorporating a 2,6-dipyridin-2-ylpyridine (B73702) moiety exhibit strong metal-to-ligand charge transfer (MLCT) bands and display rich electrochemical behavior, with accessible Os(III)/Os(II) redox couples. nih.gov

The investigation of polynuclear complexes bridged by ligands containing the 2,2':6',2"-terpyridine unit (an isomer of this compound) reveals that while there may be minimal interaction between adjacent metal centers in the ground state, strong electronic communication can exist through the bridging ligand itself. researchgate.net This is determined by a step-by-step reduction of the complexes, where each electrochemical process is assigned to specific ligand domains. researchgate.net

Catalytic Applications of 2,6 Dipyridin 4 Ylpyridine Metal Complexes

Electrocatalytic Processes Facilitated by 2,6-Dipyridin-4-ylpyridine Complexes

The redox-active nature of the terpyridine framework makes its metal complexes particularly suitable for electrocatalytic applications. nih.gov The ligand can act as an electron reservoir, stabilizing different oxidation states of the coordinated metal and facilitating multi-electron transfer processes that are crucial for various redox-driven reactions. nih.govlsu.edu

The generation of hydrogen (H₂) from water is a cornerstone of renewable energy strategies, and molecular catalysts are key to improving the efficiency of this process. Metal complexes incorporating this compound and its derivatives have emerged as effective electrocatalysts for the hydrogen evolution reaction (HER).

Specifically, nickel and cobalt complexes have been synthesized and studied for this purpose. rsc.org In one study, three isostructural metal(II) complexes with the ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, a derivative of this compound, were prepared. rsc.org The nickel (Ni) and cobalt (Co) complexes were found to be active electrocatalysts for HER from water, with the cobalt complex demonstrating superior activity. rsc.org Another investigation into pyridyl aroyl hydrazone-based metal complexes, which share structural motifs, highlighted a Ni(II) complex with an impressive turnover frequency (TOF) of 7040 s⁻¹ for HER. dicp.ac.cn These findings underscore the potential of designing efficient, earth-abundant metal-based catalysts for renewable energy applications by modifying the terpyridine ligand structure. rsc.orgdicp.ac.cn

| Catalyst/Ligand System | Metal Center | Proton Source | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Ni(II), Co(II) | Water | Both complexes are active for HER; the Co(II) complex shows higher electrocatalytic activity. | rsc.org |

| Pyridyl aroyl hydrazone | Ni(II) | Triethylamine hydrochloride | Demonstrated a maximum turnover frequency (TOF) of 7040 s⁻¹. | dicp.ac.cn |

| 2-choloro-3-(2,6-di(pyridin-2yl)pyridine-4-yl)quinoline | Ni(II) | Trifluoroacetic acid | Exhibits reasonably efficient catalytic ability towards proton reduction in an organic/aqueous medium. | researchgate.net |

While specific studies on the oxygen reduction reaction (ORR) using this compound complexes are not prominent in the literature, the broader family of terpyridine complexes is well-studied in various redox-driven transformations, particularly the electrochemical reduction of carbon dioxide (CO₂).

Homoleptic terpyridine complexes of first-row transition metals like cobalt and nickel have been identified as catalysts for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). lsu.edu The nickel-based system showed selectivity for CO₂ reduction over proton reduction, while the cobalt system could generate mixtures of CO and H₂, with the product ratio being tunable by the applied potential. lsu.edu The catalytic mechanism relies on the "non-innocent" character of the terpyridine ligand, which can accept and store multiple electrons, facilitating the multi-electron transfer required for CO₂ reduction. nih.govlsu.edu This redox activity is also central to the function of terpyridine-nickel complexes in C(sp³)-C(sp³) cross-coupling reactions, where the ligand is understood to be the primary site of reduction, forming a Ni(II)-methyl cation bound to a reduced terpyridine radical anion. lehigh.edu Similarly, rhodium-terpyridine complexes have been shown to catalyze the redox-neutral depolymerization of lignin. rsc.org These examples highlight that the fundamental electronic properties of the this compound ligand make its metal complexes strong candidates for a variety of challenging redox-driven catalytic transformations beyond hydrogen evolution.

Hydrogen Evolution Reactions from Water

Asymmetric Catalysis Utilizing Chiral this compound Metal Complexes

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. The development of chiral ligands that can effectively transfer stereochemical information to a metal's catalytic site is paramount. While the parent this compound is achiral, it serves as a valuable scaffold for the synthesis of chiral tridentate nitrogen ligands.

A significant breakthrough has been the direct, highly enantioselective hydrogenation of terpyridine-type N-heteroarenes using chiral ruthenium-diamine catalysts. bohrium.com This method provides access to partially reduced, chiral pyridine-amine products with excellent control over stereoselectivity (up to >99% ee). bohrium.com These newly synthesized chiral tridentate ligands were subsequently used to prepare copper complexes that proved to be effective catalysts in the asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes, demonstrating a powerful strategy for creating new asymmetric catalysts based on the terpyridine framework. bohrium.com

The design of such catalysts often relies on introducing chirality through various strategies, including the use of C₂-symmetric backbones derived from the chiral pool or the incorporation of functional groups capable of non-covalent interactions, such as hydrogen bonding, with the substrate. diva-portal.orgmdpi.com Anion-binding is another advanced approach where a chiral co-catalyst, like a bis-thiourea, interacts with the anion of a cationic metal complex, creating a chiral secondary coordination sphere that dictates the stereochemical outcome of the reaction. nih.gov The modular synthesis of terpyridine derivatives makes them highly adaptable to these modern strategies for designing sophisticated asymmetric catalysts. diva-portal.orgacs.org

Photocatalysis and Light-Induced Chemical Reactions

Photocatalysis, which harnesses light to drive chemical reactions, is a rapidly advancing field with applications in solar energy conversion and organic synthesis. Ruthenium(II) complexes of terpyridine and its derivatives are of particular interest due to their photophysical properties. While classical ruthenium(II) bis(terpyridine) complexes often have poor photophysical properties, strategic substitution on the terpyridine ligand can significantly improve them.

For instance, introducing a pyrimidine (B1678525) ring in place of the central pyridine (B92270) of a terpyridine ligand in ruthenium(II) complexes leads to a red-shifted emission, longer excited-state lifetimes, and higher luminescence quantum yields. These enhanced properties result in much higher activity in photocatalytic hydrogen evolution experiments under both blue- and red-light irradiation compared to traditional ruthenium(II) bis(terpyridine) complexes. Similarly, ruthenium complexes with 2,6-di(quinolin-8-yl)-pyridine ligands, which have a wider ligand bite angle, show promise due to extended emission lifetimes while maintaining favorable redox potentials. researchgate.net Metal complexes of 4'-(4-pyridyl)-2,2':6',2''-terpyridine can act as catalysts for various light-induced reactions, where the properties can be tuned by the choice of metal and reaction conditions. nih.gov

Organic Transformations Catalyzed by this compound Systems

Beyond electro- and photocatalysis, metal complexes of this compound and related ligands are active in a range of organic transformations. An iron-based metal-organic framework (MOF) constructed with 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) has been successfully employed as a recyclable precatalyst for the syn-selective hydroboration of alkynes. nih.gov

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction, with ruthenium-based Grubbs-type catalysts being the most widely used. The involvement of substrates containing N-heteroaromatics like pyridine is often problematic, as the basic nitrogen atom can coordinate to the ruthenium center and deactivate the catalyst. beilstein-journals.orguu.nl However, pyridine ligands can also play a beneficial role.

Research has shown that replacing a phosphine (B1218219) ligand in a Grubbs catalyst with a more labile pyridine ligand, such as 3-bromopyridine, can increase the catalyst's initiation rate by over a millionfold. wikipedia.org This demonstrates that pyridine coordination is not solely detrimental. The challenge lies in balancing the rate of initiation with the potential for catalyst inhibition. Strategies to successfully perform metathesis on pyridine-containing olefins include using a large excess of the non-coordinating olefin, or modifying the pyridine ligand to reduce its basicity through electron-withdrawing groups or to increase steric hindrance around the nitrogen atom. beilstein-journals.org An alternative approach involves using a secondary metal complex, such as a pincer-platinum(II) cation, to act as a protecting group for the pyridine nitrogen, preventing its coordination to the ruthenium metathesis catalyst. uu.nl Ruthenium complexes based on ligands structurally similar to this compound, such as 4'-(p-Tolyl)-2,2':6',2''-terpyridine, have shown promising activity in olefin metathesis, indicating that with careful tuning, these systems can be effective catalysts for this important transformation.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile |

| Nickel(II) |

| Cobalt(II) |

| Triethylamine hydrochloride |

| Trifluoroacetic acid |

| 2-choloro-3-(2,6-di(pyridin-2yl)pyridine-4-yl)quinoline |

| Carbon dioxide |

| Carbon monoxide |

| Rhodium |

| Ruthenium |

| Copper |

| Indole |

| 3-bromopyridine |

| Iron |

| 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) |

| 4'-(p-Tolyl)-2,2':6',2''-terpyridine |

Supramolecular Chemistry and Self Assembly Involving 2,6 Dipyridin 4 Ylpyridine

Construction of Metallosupramolecular Architectures

The unique structural arrangement of 2,6-dipyridin-4-ylpyridine facilitates its use in creating sophisticated metallosupramolecular structures. The coordination of this ligand with metal ions drives the self-assembly of discrete and extended supermolecules with tailored properties and functionalities.

Helicates and Molecular Cylinders

The geometry of this compound and its derivatives is instrumental in the formation of helicates and molecular cylinders. For instance, the reaction of di(2,2′-bipyridine) ligands, which share structural similarities, with iron(II) has been shown to generate metallosupramolecular cylinders. researchgate.net These cylindrical structures often crystallize as racemic mixtures of ΔΔ (P) and ΛΛ (M) helicates. researchgate.net The formation of such intricate structures highlights the ligand's role in directing the spatial arrangement of metal centers to yield complex, three-dimensional entities. The synthesis of these architectures is typically confirmed through techniques such as electrospray ionization mass spectrometry and various forms of nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Formation of Dendritic and Polymeric Networks

The versatility of the this compound scaffold extends to the construction of dendritic and polymeric networks. By functionalizing the core structure, researchers can create multidentate ligands capable of forming extended, ordered arrays upon coordination with metal ions. For example, a derivative, 4-bromo-2,6-bis(2-pyridyl)pyridine, serves as a precursor for dendritic bis-terpyridine ligands. researchgate.net These dendritic structures can then be used to build larger, more complex networks.

Furthermore, the use of related polypyridine ligands in conjunction with metal ions has led to the development of various coordination polymers. researchgate.net For example, reactions of the bent dipyridyl ligand 3,6-di(pyridin-4-yl)-9H-carbazole with Zn(II) salts have produced single-stranded helical chains and more complex structures like molecular Möbius rings that interlock to form a curb chain. researchgate.net These findings demonstrate the potential of dipyridyl-based ligands in creating diverse polymeric and dendritic materials with unique topologies.

Design and Synthesis of Metal-Organic Frameworks (MOFs) with this compound Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The predictable geometry and coordinating ability of this compound and its derivatives make them excellent candidates for the design and synthesis of novel MOFs.

The self-assembly of ligands such as 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid with metal ions like Zn(II) and Nd(III) under hydrothermal conditions has yielded a variety of coordination polymers with different dimensionalities, ranging from 1D zigzag chains to 2D grids and 3D microporous frameworks. nih.gov The structure of the resulting MOF is influenced by the choice of the metal ion and the specific functional groups on the pyridine-based ligand. nih.gov For instance, the use of different dicarboxylate ligands in conjunction with a bent dipyridyl ligand and Zn(II) ions resulted in MOFs with either 2D layer or 3D interpenetrated structures. researchgate.net

The introduction of mixed-ligand systems has also proven to be a successful strategy for creating new MOFs with unique properties. d-nb.inforesearchgate.net For example, combining pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid in the presence of Zn(II) or Mn(II) has led to the formation of novel 2D and 3D MOFs. d-nb.info These materials often exhibit interesting properties, such as structure-dependent luminescence. researchgate.net

| Ligand System | Metal Ion | Resulting MOF Structure | Reference |

| 4-hydroxypyridine-2,6-dicarboxylic acid | Zn(II) | 2D (4,4) net | nih.gov |

| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D zigzag chain | nih.gov |

| 4-hydroxypyridine-2,6-dicarboxylic acid | Nd(III) | 2D (4,4) grid | nih.gov |

| 3,6-di(pyridin-4-yl)-9H-carbazole & V-shaped dicarboxylate | Zn(II) | 2D layer structure | researchgate.net |

| Pyridine-2,6-dimethanol & Benzene-1,4-dicarboxylic acid | Zn(II), Mn(II) | 2D sql or 3D pcu topology | d-nb.info |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The well-defined cavities and binding sites within supramolecular structures derived from this compound make them suitable for applications in molecular recognition and encapsulation.

Encapsulation of Guest Molecules within Supramolecular Scaffolds

The cavities within metallosupramolecular architectures, such as cages and cylinders, can serve as "molecular flasks" to encapsulate guest molecules. nih.gov This encapsulation can lead to unique chemical phenomena not observed in bulk solution. For instance, rigid cage-like structures have been shown to protect their contents from the surrounding environment. acs.org

Research has demonstrated that the encapsulation of guest molecules can be entropically driven and can alter the properties of the host. nih.gov For example, the encapsulation of tetrahedrally shaped guests can induce a structural reconfiguration of a Pd6L4 coordination host from a tube isomer to a cage-shaped isomer. acs.org This reversible transformation highlights the dynamic nature of these host-guest systems.

Selective Interaction with Anions and Cations

Supramolecular scaffolds based on this compound and related ligands can be designed to selectively recognize and bind specific anions and cations. This recognition is often signaled by a change in the optical properties of the host, such as color or fluorescence.

For example, a terpyridine/phenylimidazo[4,5-f]phenanthroline hybrid ligand demonstrated the ability to selectively recognize fluoride (B91410) anions over other halides and oxyanions through a distinct color change. researchgate.net The same system also exhibited fluorimetric sensing capabilities for Zn²⁺ and Cd²⁺ cations. researchgate.net Similarly, a bifunctional Ru(II) polypyridyl-imidazole based receptor acted as a "turn-on" luminescence sensor for H₂PO₄⁻ and HSO₄⁻ ions, and a "turn-off" sensor for F⁻ and AcO⁻ ions. researchgate.net The mode of interaction can vary, from hydrogen bonding with certain anions to deprotonation of the receptor in the presence of others. researchgate.net

| Host System | Guest Ion | Sensing Mechanism | Reference |

| Terpyridine/phenylimidazo[4,5-f]phenanthroline hybrid | F⁻ | Colorimetric change | researchgate.net |

| Terpyridine/phenylimidazo[4,5-f]phenanthroline hybrid | Zn²⁺, Cd²⁺ | Fluorimetric change | researchgate.net |

| Ru(II) polypyridyl-imidazole receptor | H₂PO₄⁻, HSO₄⁻ | Luminescence "turn-on" | researchgate.net |

| Ru(II) polypyridyl-imidazole receptor | F⁻, AcO⁻ | Luminescence "turn-off" | researchgate.net |

| Os(II)-terpyridine complexes | Cations and Anions | Altered photophysical properties | nih.gov |

Materials Science Applications of 2,6 Dipyridin 4 Ylpyridine Derivatives

Luminescent Materials and Photophysical Properties

Derivatives of 2,6-dipyridin-4-ylpyridine are extensively studied for their unique luminescent properties. Their ability to form stable complexes with various transition metals allows for the creation of materials with tailored light-emitting characteristics. smolecule.com

The photophysical properties of this compound derivatives can be systematically tuned, making them highly attractive for developing advanced luminescent materials. researchgate.net The emission characteristics, such as wavelength, quantum yield, and lifetime, are strongly dependent on the molecular structure and the coordination environment. researchgate.net

One primary strategy for tuning luminescence is the incorporation of different substituents at the 4'-position of the central pyridine (B92270) ring. researchgate.netresearchgate.net Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength. researchgate.net For instance, functionalizing the scaffold with extended aryl groups can significantly affect the photophysical properties of both the free ligands and their metal complexes. researchgate.net

Complexation with transition metals like ruthenium(II), osmium(II), and chromium(III) is another powerful method to control luminescence. nih.govacs.orgbohrium.com Osmium(II) complexes based on terpyridine-type ligands can exhibit strong phosphorescence in the near-infrared (NIR) region (728–780 nm) at room temperature, originating from the metal-to-ligand charge transfer (³MLCT) state. nih.govacs.org Similarly, chiral Chromium(III) complexes with 2,6-di(quinolin-8-yl)pyridine ligands, a related structure, show tunable circularly polarized luminescence in the NIR range (700–780 nm). bohrium.com The choice of metal center and co-ligands in these complexes is crucial for enhancing excited-state lifetimes and tuning emission profiles. nih.gov

Replacing the peripheral pyridine rings with other heterocycles, such as thiazole, also provides a route to fine-tune photophysical and electrochemical properties. researchgate.net Derivatives of 2,6-di(thiazol-2-yl)pyridine have been shown to be attractive building blocks for new materials with adjustable characteristics for optoelectronics. researchgate.net

| Compound/Complex Type | Tuning Method | Observed Photophysical Property | Reference |

|---|---|---|---|

| Os(II)-terpyridine complexes | Metal coordination and choice of co-ligand | Strong phosphorescence in the near-infrared (NIR) region (728–780 nm) | nih.govacs.org |

| Cr(III) complexes with 2,6-di(quinolin-8-yl)pyridine | Ligand substitution | Tunable circularly polarized luminescence (CPL) in the NIR range (700–780 nm) | bohrium.com |

| 4′-substituted 2,2′:6′,2′′-terpyridines | Substitution with electron-donating/withdrawing groups | Adjustable redox and photophysical characteristics; structure-related emission wavelengths and quantum yields | researchgate.net |

| 2,6-di(thiazol-2-yl)pyridine derivatives | Replacement of peripheral pyridine rings | Modified photophysical and electroluminescence properties | researchgate.net |

A key feature of this compound derivatives is their ability to change their photophysical properties in response to external stimuli. This responsiveness makes them suitable for applications as sensors and molecular switches.

The luminescence of these compounds can be highly sensitive to the surrounding environment. For example, derivatives with electron-donating groups often exhibit strong emission solvatochromism, where the color of the emitted light changes with the polarity and hydrogen-bonding capability of the solvent. acs.org This behavior suggests the formation of an intramolecular charge-separated state upon excitation. acs.org

Furthermore, these molecules can function as luminescent pH sensors. acs.org The nitrogen atoms in the pyridine rings can be protonated in acidic conditions, leading to dramatic changes in the absorption and emission spectra. acs.org This protonation alters the electronic structure of the molecule, often resulting in significant color changes or the switching of luminescence "on" or "off". acs.org Ruthenium(II)-terpyridine complexes have also been designed to exhibit switchable luminescence that can be controlled via photoisomerization induced by UV light. acs.org

The interaction with ions is another important stimulus. The photophysical properties of Os(II)-terpyridine complexes can be significantly tuned by their interaction with specific cations and anions in solution. nih.govacs.org This modulation of optical and luminescence properties upon ion binding allows for the development of selective sensors for environmental and biological targets. smolecule.comnih.gov

| Derivative Class | Stimulus | Observed Response | Reference |

|---|---|---|---|

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Solvent Polarity | Strong emission solvatochromism (color change with solvent) | acs.org |

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | pH (Protonation) | Dramatic color changes and luminescence switching | acs.org |

| Os(II)-terpyridine complexes | Cations, Anions, Protons | Substantial modulation of optical spectra and switching of NIR luminescence | nih.govacs.org |

| Ruthenium(II)-terpyridine complexes | UV Light | Switchable luminescence via photoisomerization of styrylbenzene units | acs.org |

Certain metal complexes derived from this compound and related ligands can act as photosensitizers for the generation of singlet oxygen (¹O₂). researchgate.net Singlet oxygen is a highly reactive form of molecular oxygen that is crucial in various photochemical processes, including photodynamic therapy and fine chemical synthesis. researchgate.netmdpi.com

The process begins when the photosensitizer complex absorbs light, promoting it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. chemrxiv.org This excited triplet state can transfer its energy to ground-state triplet oxygen (³O₂) through a process called photosensitization, resulting in the formation of singlet oxygen and the return of the sensitizer (B1316253) to its ground state. chemrxiv.org

Cyclometalated complexes of iridium and platinum have been studied in detail as singlet oxygen photosensitizers. researchgate.net More broadly, metal complexes with polypyridyl ligands are known to facilitate this process. The efficiency of singlet oxygen generation, measured by the singlet oxygen quantum yield (ΦΔ), is a critical parameter for these applications. nih.gov For example, studies on certain chromium(III) complexes have determined singlet oxygen quantum yields in the range of 0.20–0.44, demonstrating their potential as effective sensitizers. nih.gov The ability to easily substitute ancillary ligands on these types of complexes without losing activity makes them a versatile class of photosensitizers. researchgate.net

Stimuli-Responsive Photophysical Behavior (e.g., pH, solvent, ionic strength)

Applications in Organic Electronics and Optoelectronic Devices

The favorable electronic properties and structural rigidity of this compound derivatives make them excellent candidates for use in organic electronic and optoelectronic devices.

Derivatives of this compound are explored for their use in organic light-emitting diodes (OLEDs) due to their robust photophysical properties. smolecule.com In OLEDs, these compounds can serve in various capacities, including as emissive materials within the light-emitting layer or as host materials in which emissive guest molecules are dispersed. vulcanchem.com

For example, 2,6-Di(pyridin-4-yl)naphthalene, a structurally related derivative, serves as an effective host matrix in OLEDs. vulcanchem.com By functionalizing such molecules with specific groups, it is possible to create single-molecule white-light emitters, a significant goal in the development of solid-state lighting. vulcanchem.com The tunable luminescence of metal complexes derived from this compound also makes them promising candidates for the emissive layer in light-emitting devices. smolecule.com

In the field of photovoltaics, derivatives of this compound are employed as sensitizers in dye-sensitized solar cells (DSSCs). A DSSC operates by using a dye (sensitizer) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com

The operating principle involves the dye absorbing photons from sunlight, which excites an electron. mdpi.com This excited electron is then injected into the conduction band of the TiO₂, initiating the flow of electric current. mdpi.com Ruthenium(II) complexes containing terpyridine-type ligands are widely investigated for this purpose due to their strong absorption in the visible spectrum and high photochemical stability. scholarsresearchlibrary.com

Researchers synthesize new Ru(II) complexes with modified this compound ligands to optimize their performance. scholarsresearchlibrary.com Modifications aim to broaden the absorption range across the solar spectrum and improve the efficiency of electron injection into the TiO₂. scholarsresearchlibrary.comresearchgate.net For instance, 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (B12096) is used in materials for DSSCs, where its ability to form stable metal complexes enhances the efficiency and stability of the photoactive layer.

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

Role in Polymer Chemistry

Derivatives of this compound have emerged as significant components in the field of polymer chemistry. Their unique structural and electronic properties allow them to play crucial roles in advanced polymerization techniques, facilitating the synthesis of complex and highly functional polymeric materials.

Utilization as Initiators in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.educmu.edu The versatility of ATRP is partly due to the wide range of functional initiators that can be employed, which dictate the end groups of the resulting polymer chains. cmu.edu By using an initiator with specific functionalities, groups such as vinyl, hydroxyl, epoxide, and cyano can be precisely incorporated at one end of the polymer chain. cmu.edu

Derivatives of this compound, particularly those belonging to the terpyridine class of compounds, have been effectively used as initiators in ATRP. evitachem.com These compounds can form stable complexes with transition metals, which are essential for the ATRP catalytic cycle. The nitrogen atoms within the pyridine rings act as Lewis bases, donating electron pairs to metal ions to form these stable complexes. evitachem.com This characteristic is fundamental to their function in ATRP, allowing for the controlled polymerization of various monomers, including styrenes and (meth)acrylates. cmu.eduevitachem.com

The ligands derived from terpyridine carbaldehydes, a related class of compounds, offer versatility in their electronic properties and have been demonstrated to be effective in the polymerization of methyl methacrylate. evitachem.com The general mechanism of ATRP involves a reversible halogen transfer between a dormant species (the polymer chain with a terminal halogen) and a transition metal complex, which acts as a catalyst. cmu.edu The use of functional initiators is advantageous as it allows for direct functionalization of the polymer without the need for post-polymerization modification, yielding telechelic polymers with a preselected α-functionality. cmu.edu

Synthesis of Well-Defined Polymeric Materials

The application of this compound derivatives as initiators in ATRP directly leads to the synthesis of well-defined polymeric materials. evitachem.com These polymers are characterized by controlled molecular weights, low polydispersity, and specific functionalities. cmu.edursc.org

For instance, a robust, low-cost synthesis method has been developed for high molecular weight, linear, wholly aromatic polymers with rigid, ether-bond-free backbones. rsc.org This method allows for full control over the proportion and position of pyridine moieties within the macromolecules. rsc.org The resulting polymers, obtained in nearly quantitative yields, are highly soluble in common solvents and can form flexible, tough films. rsc.org

Research has demonstrated the synthesis of such polymers with molecular weights ranging from 20,000 to 100,000 g mol⁻¹ and polydispersity indices generally well below 2. rsc.org These materials also exhibit high thermal stability, with glass transition temperatures (Tg) exceeding 400 °C and initial weight loss temperatures around 485 °C in a nitrogen atmosphere. rsc.org

The table below summarizes the properties of well-defined polymers synthesized using pyridine-containing structures.

| Polymer Property | Finding |

| Molecular Weight | 20,000 - 100,000 g mol⁻¹ rsc.org |

| Polydispersity Index (PDI) | Generally below 2.0 rsc.org |

| Solubility | High solubility in most common solvents rsc.org |

| Mechanical Properties | Forms flexible and tough films with tensile strength of 72–92 MPa rsc.org |

| Thermal Stability (Tg) | > 400 °C rsc.org |

| Thermal Stability (Weight Loss) | Onset at approximately 485 °C (in N₂) rsc.org |

| Char Yield | 70–75% at 800 °C rsc.org |

Development of Sensors and Sensing Platforms

The distinct photophysical and coordination properties of this compound derivatives make them excellent candidates for the development of advanced sensors and sensing platforms. Their ability to interact with specific analytes and signal these interactions through observable changes in color or luminescence is a key feature.

Colorimetric and Luminescent pH Sensors

Derivatives of this compound have been successfully engineered to function as highly effective pH sensors. These sensors operate on the principle of protonation or deprotonation of the pyridine nitrogen atoms or other functional groups on the molecule, which in turn modulates their electronic and photophysical properties.

For example, certain 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which share a similar structural motif, exhibit dramatic color changes and luminescence switching upon the introduction of acid. acs.org This behavior makes them suitable for use as both colorimetric and luminescent pH sensors. acs.org The protonation of the molecule can lead to significant shifts in the absorption and emission spectra. acs.org

Similarly, platinum(II) terpyridyl alkynyl complexes functionalized with basic amino groups have been synthesized and shown to act as colorimetric and luminescence pH sensors. acs.org These complexes display dramatic color changes and enhanced luminescence upon the addition of acid. acs.org Two pyridine-based isomeric fluorescent probes, 3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrile and 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile, have also been designed for pH sensing. researchgate.net These probes show excellent selectivity for H⁺ ions over other metal ions and exhibit a linear response within specific acidic pH ranges. researchgate.net The color of one of the probes changes from yellow to pink, enabling colorimetric pH detection with the naked eye. researchgate.net

The table below details the characteristics of some pyridine-based pH sensors.

| Sensor Type | Analyte | Observable Change | Key Findings |

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | H⁺ | Color change and luminescence switching | Demonstrates dramatic changes upon acidification. acs.org |

| Platinum(II) Terpyridyl Alkynyl Complexes | H⁺ | Color change and luminescence enhancement | Functions as both colorimetric and luminescent sensor. acs.org |

| 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile | H⁺ | Color change (yellow to pink), ratiometric fluorescence | Allows for naked-eye colorimetric detection of pH. researchgate.net |

Selective Recognition of Specific Chemical Analytes

The ability of this compound and its derivatives to form stable coordination complexes with a variety of metal ions is the foundation for their use in sensors for selective chemical recognition. evitachem.comsmolecule.com The tridentate nature of the terpyridine core allows for strong and specific binding to metal ions. smolecule.com

These compounds can be used to create receptors with peripheral groups that can interact with specific anions and protons, with these interactions being studied via electrochemical methods. evitachem.com For instance, metal complexes of 4'-(p-Tolyl)-2,2':6',2''-terpyridine can be designed to selectively bind to specific analytes, leading to the development of sensitive sensors for various environmental and biological targets. smolecule.com Research has also shown that certain pyridine-dicarboxamide derivatives can be used for the selective recognition of lead (Pb²⁺) and copper (Cu²⁺) ions. researchgate.net

The interaction between the this compound ligand and the target analyte, often a metal ion, can induce changes in the photophysical properties of the complex, such as its luminescence. smolecule.com This change serves as the signal for the detection of the analyte. For example, TPY(Py)-metal complexes can act as catalysts and their luminescent properties make them suitable for designing light-emitting materials and sensors. smolecule.com

The table below provides examples of specific analyte recognition using these compounds.

| Compound/Derivative Class | Target Analyte(s) | Application/Potential Use |

| Terpyridine derivatives with peripheral amino groups | Anions and protons | Sensing and molecular recognition evitachem.com |

| Pyridine-2,6-dicarboxamide derivatives | Pb²⁺ and Cu²⁺ | Selective ion recognition researchgate.net |

| 4'-(p-Tolyl)-2,2':6',2''-terpyridine-metal complexes | Various environmental and biological targets | Sensitive and selective sensors smolecule.com |

| 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (TPY(Py)) complexes | Metal ions | Luminescent sensors and catalysts smolecule.com |

Advanced Mechanistic and Theoretical Investigations of 2,6 Dipyridin 4 Ylpyridine Systems

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling have become indispensable tools for understanding the intricate properties of complex molecules like 2,6-dipyridin-4-ylpyridine. acs.org These theoretical methods provide a framework for interpreting spectroscopic data and elucidating reaction mechanisms at an atomic level. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower stability. irjweb.com

In pyridine-containing systems, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient regions. mdpi.com For instance, in related terpyridine complexes, the HOMO can be largely located on the metal-carbonyl-halide unit, whereas the LUMO is centered on the polypyridyl ligand system. acs.org The distribution and energies of these orbitals, calculated using methods like time-dependent DFT (TD-DFT), govern the molecule's electronic transitions and photophysical properties. acs.org Analyzing the HOMO-LUMO characteristics helps in predicting the sites for electrophilic and nucleophilic attack and understanding charge transfer processes within the molecule. mdpi.comwuxibiology.com

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 | Reflects chemical reactivity irjweb.com |

| Terpyridine Re(I) Complex (1A) acs.org | - | - | 3.84 | Insensitive to attached aryl group acs.org |

| Terpyridine Re(I) Complex (4A) acs.org | Higher than 1A-3A | - | 3.41 | Noticeable decrease in gap acs.org |

| Dihydropyrimidin-2(1H)-one physchemres.org | - | - | Varies with solvent | No significant change in gap with solvent physchemres.org |

Computational methods are essential for determining the three-dimensional structure and conformational preferences of flexible molecules. acs.org Geometry optimization procedures, typically performed using DFT, seek to find the minimum energy configuration of a molecule. physchemres.org For multiring systems like this compound and its derivatives, conformational analysis is crucial as the rotation around single bonds can lead to different stable conformers. mdpi.comdcu.ie

These studies involve calculating the potential energy surface as a function of specific dihedral angles to identify local and global energy minima. dcu.ie The results from these calculations, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.comdcu.ie Understanding the preferred conformation is vital, as the molecular geometry dictates how the molecule interacts with other molecules, including biological targets. soton.ac.uk

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Elucidation of Interaction Mechanisms with Biological Macromolecules

The unique structural and electronic properties of this compound and its analogues make them intriguing candidates for interaction with biological macromolecules, most notably DNA.

DNA intercalation is a primary mode of interaction for many planar, aromatic molecules. smolecule.comnih.gov This process involves the insertion of the planar ligand between the base pairs of the DNA double helix. researchgate.netnih.gov Terpyridine-based ligands, which share structural similarities with this compound, are known to interact with DNA, potentially through intercalation. smolecule.comsmolecule.com This interaction can be studied using various biophysical techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. researchgate.net

Upon intercalation, changes in the spectral properties of the ligand are often observed, such as hypochromism (a decrease in absorption intensity) and bathochromism (a red shift in the absorption maximum). These spectral changes suggest a close association between the ligand's chromophore and the DNA base pairs. The biophysical implications of such interactions are significant, as intercalation can distort the DNA structure, potentially interfering with cellular processes like DNA replication and transcription, which is a mechanism exploited in the design of some anticancer drugs. smolecule.comnih.govnih.gov

The coordination of a metal ion to a ligand like this compound can profoundly influence its interaction with biomolecules. mdpi.comsmolecule.com The formation of a metal complex creates a new chemical entity with a defined three-dimensional geometry, charge, and reactivity, which can significantly enhance or alter its DNA binding properties. smolecule.comrsc.orgmdpi.com

Metal complexes can interact with DNA through various modes, including intercalation, groove binding, or covalent binding. researchgate.netnih.gov For instance, zinc(II) and copper(II) complexes of related ligands have been shown to bind to DNA primarily via intercalation. researchgate.net The choice of the metal ion can tune the binding affinity and even the binding mode. rsc.orgdergipark.org.tr Molecular docking and dynamics simulations suggest that some metal complexes preferentially bind in the major or minor grooves of DNA. researchgate.netnih.gov This coordination to a metal center can lead to a more rigid and planar structure, which is more favorable for intercalation, and can also introduce new functionalities, such as the ability to cleave DNA, particularly if the metal ion is redox-active. researchgate.netnih.govresearchgate.net

Mechanistic Studies of DNA Intercalation and its Biophysical Implications

Structure-Property Relationships in Functionalized this compound Derivatives

The core structure of this compound, a notable tridentate ligand, serves as a versatile scaffold for developing advanced materials and functional molecules. The introduction of specific functional groups onto this framework allows for the fine-tuning of its electronic, optical, and coordination properties. Research has systematically explored how these structural modifications dictate the resulting characteristics, leading to predictable and tailored functionalities.

The introduction of an aldehyde group, as seen in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde, significantly enhances the compound's utility as a building block in materials science and coordination chemistry. The aldehyde group provides a reactive site for further functionalization through reactions like condensation or nucleophilic addition. This extended π-conjugated system, combining a terpyridine-like motif with a benzaldehyde (B42025) moiety, demonstrates strong metal-binding capabilities. Similarly, the functionalization with a cyano group at the 4'-position, creating 4'-Cyano-2,2':6',2''-terpyridine, makes the compound a valuable ligand for forming stable complexes with various metal ions, which is crucial in coordination chemistry.

The properties of these derivatives are also highly dependent on their substitution patterns. For instance, the position of the nitrogen atom in the substituent pyridyl group, as in 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine, influences the electronic properties and coordination behavior of the resulting metal complexes. smolecule.com These subtle changes can affect the electrocatalytic activity of their metal complexes, such as those with nickel and cobalt, which have been studied for hydrogen evolution reactions. smolecule.com

Furthermore, the addition of larger aromatic groups or moieties capable of specific interactions can dramatically alter the photophysical properties. A study on 2,6-di(thiazol-2-yl)pyridines (dtpy), which are structurally analogous to dipyridinylpyridines, showed that functionalizing the 4-position with various aryl groups like naphthyl, anthryl, and pyrenyl allows for the tuning of thermal, photophysical, and electrochemical properties. researchgate.net In the solid state, the dtpy framework remains planar, while the aryl substituent is significantly angled to minimize steric hindrance. researchgate.net The solvatochromic behavior of derivatives, such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, is also a key structure-property relationship. Compounds with electron-donating groups exhibit strong emission solvatochromism, indicating the formation of an intramolecular charge-separated state upon excitation, the stability of which is influenced by solvent polarity and hydrogen bonding capabilities. researchgate.net

The introduction of chalcogens, like in bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate, a derivative containing a diselenide unit, offers another avenue for functionalization. mdpi.com The diselenide moiety imparts unique redox and photophysical properties to the terpyridine-based structure. mdpi.com

Below is a table summarizing the relationship between the functional group and the resulting properties in selected this compound derivatives.

| Functional Group/Derivative | Key Structural Feature | Impact on Properties |

| 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzaldehyde | Benzaldehyde group at the 4-position | Provides a reactive site for further synthesis; enhances metal-binding capabilities. |

| 4'-Cyano-2,2':6',2''-terpyridine | Cyano group at the 4'-position | Valuable for forming stable metal complexes; influences biological interactions of its platinum complexes. |

| 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine | Pyridin-3-yl group at the 4-position | Affects electronic properties and coordination; its metal complexes show electrocatalytic activity. smolecule.com |

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Arylvinyl groups with electron-donating substituents | Exhibit strong solvatochromism; function as luminescent pH sensors. researchgate.net |

| Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate | Diselenide moiety in the substituent | Introduces unique redox and photophysical characteristics. mdpi.com |

Computational Design and Prediction of Novel this compound-Based Systems

Computational chemistry plays a pivotal role in the rational design and prediction of the properties of novel systems based on the this compound scaffold. Theoretical models and simulations provide deep insights into the electronic structure, conformational preferences, and potential energy surfaces of these molecules, guiding synthetic efforts toward materials with desired functionalities.

Crystallographic studies, often complemented by computational analysis, are fundamental in understanding the three-dimensional arrangement of these molecules. For instance, X-ray analysis of 2,6-di(thiazol-2-yl)pyridine derivatives functionalized with aryl groups revealed a planar dtpy framework with the aryl substituent significantly inclined to minimize steric repulsions. researchgate.net Such structural data is crucial for parameterizing and validating computational models.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within crystals. mdpi.comresearchgate.net This method allows for the calculation of the distribution of intermolecular contacts, providing a detailed understanding of the supramolecular architecture. mdpi.comresearchgate.net For pyridine-2,6-dicarboxamide derivatives, which share a similar central pyridine (B92270) motif, this analysis has been instrumental in elucidating the supramolecular features that govern crystal packing. mdpi.comresearchgate.net

Computational models are also employed to predict structure-property relationships in spin-crossover (SCO) materials. By studying simple models of elastic interactions in frameworks, researchers can identify different spin-state ordered phases and predict how structural changes will affect the spin transition behavior. uq.edu.au These models have explained why different types of magnetic ordering, such as Néel or stripe order, are observed in different framework families, demonstrating a clear link between the covalent connectivity and the collective properties of the material. uq.edu.au

The prediction of photophysical properties is another key area for computational design. The solvatochromic shifts observed in the emission spectra of compounds like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are rationalized through computational studies. researchgate.net The correlation of emission wavelength with solvent polarity parameters suggests a photoinduced intramolecular electron transfer, leading to a more polar excited state. researchgate.net Theoretical calculations can model this charge separation and predict how different electron-donating or -withdrawing groups will modulate the optical properties.

The table below highlights computational techniques and their applications in the study of this compound and related systems.

| Computational Technique | Application | Insights Gained |

| X-ray Crystallography | Determination of solid-state molecular structure. researchgate.net | Provides precise bond lengths, angles, and conformational data for validating computational models. researchgate.net |

| Hirshfeld Surface Analysis | Quantification and visualization of intermolecular contacts in crystals. mdpi.comresearchgate.net | Elucidates crystal packing and the nature of non-covalent interactions, such as hydrogen bonding. mdpi.comresearchgate.net |

| Elastic Interaction Modeling | Prediction of spin-state ordering in spin-crossover frameworks. uq.edu.au | Explains the relationship between framework topology and the nature of spin transitions (e.g., sharp vs. gradual, complete vs. incomplete). uq.edu.au |

| Quantum Chemical Calculations (e.g., DFT) | Investigation of electronic structure and photophysical properties. researchgate.net | Rationalizes solvatochromism, predicts charge-transfer states, and guides the design of molecules with specific optical responses. researchgate.net |

Q & A

Q. Q1: What are the key synthetic routes for 2,6-dipyridin-4-ylpyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with intermediates like 2-acetylpyridine and terephthalaldehyde. A common protocol includes:

Step 1: Aldol condensation of 2-acetylpyridine with terephthalaldehyde under basic conditions to form a conjugated intermediate.

Step 2: Cyclization via acid catalysis to construct the pyridine core.

Step 3: Purification via column chromatography or recrystallization.

Critical parameters include:

- Temperature: Elevated temperatures (~120°C) accelerate cyclization but may promote side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

Data Table 1:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|